molecular formula C12H18BrNO B13254361 [(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B13254361
M. Wt: 272.18 g/mol
InChI Key: VHXWOKVCYYRDPD-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are typically carried out in organic solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid methyl ester
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and bromine substituents, along with the amine group, make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-9(2)7-14-8-10-4-5-12(15-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3

InChI Key

VHXWOKVCYYRDPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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